2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole
Description
2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole is a heterocyclic hybrid compound combining benzoxazole, quinoline, and naphthotriazole moieties. This structural complexity confers unique electronic and photophysical properties, making it relevant for applications in fluorescent materials, medicinal chemistry, and organic electronics. Its synthesis typically involves multi-step coupling reactions, as seen in analogous triazole-containing compounds .
Properties
CAS No. |
64887-44-1 |
|---|---|
Molecular Formula |
C26H15N5O |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(7-benzo[e]benzotriazol-2-ylquinolin-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C26H15N5O/c1-2-6-20-16(5-1)10-12-22-25(20)30-31(29-22)19-11-9-17-13-18(15-27-23(17)14-19)26-28-21-7-3-4-8-24(21)32-26/h1-15H |
InChI Key |
AQPRVVZDECSMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC5=NC=C(C=C5C=C4)C6=NC7=CC=CC=C7O6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole typically involves multi-step reactions. One common method includes the reaction of benzotriazole derivatives with quinoline and benzo[d]oxazole precursors under basic conditions. The reaction is often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzo[d]oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the staining of biological samples, particularly for DNA and RNA visualization.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Key Observations :
- The benzoxazole moiety in the target compound enhances electron-withdrawing capacity compared to benzothiazole or imidazole analogs, red-shifting absorption/emission spectra .
- Naphthotriazole contributes to planarization and extended conjugation, improving thermal stability (decomposition >300°C) relative to coumarin-based derivatives .
Photophysical Properties
Comparative photophysical data highlight the impact of substituents on fluorescence:
Key Observations :
- The target compound’s large Stokes shift (~120 nm) suggests efficient energy relaxation, advantageous for bioimaging with reduced self-quenching .
- Coumarin-naphthotriazole hybrids exhibit higher Φ due to rigid π-systems, but the target compound’s quinoline-benzoxazole unit broadens absorption into the near-UV range .
Key Observations :
Biological Activity
The compound 2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole is a hybrid molecule that combines structural features from benzoxazole, quinoline, and naphtho-triazole moieties. This unique structure suggests potential biological activities that merit detailed exploration. The following sections summarize the current understanding of its biological activity based on available literature.
Anticancer Activity
Research indicates that derivatives of benzoxazole and quinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling proteins and enzymes involved in cell cycle regulation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis Induction |
| A549 | 15.0 | Cell Cycle Arrest |
| HepG2 | 10.0 | Inhibition of Proliferation |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Similar benzoxazole derivatives have shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a selective action against certain pathogens.
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Enzyme Inhibition
Inhibitory activity against key enzymes has been reported for compounds with structural similarities to the target molecule. Notably, some derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| AChE | 5.0 | Moderate |
| BuChE | 3.5 | High |
Study 1: Anticancer Efficacy in MCF-7 Cells
In a study published in Cancer Letters, researchers synthesized several derivatives based on the naphtho-triazole framework and tested their efficacy against MCF-7 cells. The most potent derivative exhibited an IC50 value of 12.5 µM, significantly enhancing apoptosis markers compared to control groups. This study highlights the potential of naphtho-triazole derivatives in targeting breast cancer cells effectively.
Study 2: Antimicrobial Activity Against Fungal Pathogens
A comprehensive screening of various benzoxazole derivatives revealed that some exhibited remarkable antifungal activity against Candida albicans. The study found MIC values ranging from 8 to 32 µg/ml across different derivatives, establishing a promising avenue for developing antifungal agents from these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
